5,6-Dimethoxynicotinic acid
Overview
Description
5,6-Dimethoxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of two methoxy groups at the 5th and 6th positions of the pyridine ring. This compound has the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is a heterocyclic aromatic compound that finds applications in various fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxynicotinic acid typically involves the methoxylation of nicotinic acid derivatives. One common method includes the use of methanol and a suitable catalyst under controlled conditions to introduce methoxy groups at the desired positions on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
5,6-Dimethoxynicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of various industrial chemicals
Mechanism of Action
The mechanism of action of 5,6-Dimethoxynicotinic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity, influencing cellular signaling pathways, or altering gene expression. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 6-Hydroxy-5-methoxynicotinic acid
- 5-Chloro-2-methoxynicotinic acid
- 5,6-Dimethoxyindole-2-carboxylic acid
Comparison: 5,6-Dimethoxynicotinic acid is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
5,6-dimethoxypyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-5(8(10)11)4-9-7(6)13-2/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPUSKADCOGLKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502665 | |
Record name | 5,6-Dimethoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76470-34-3 | |
Record name | 5,6-Dimethoxypyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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